Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions. One common method includes the use of triethylamine in dichloromethane as a solvent, followed by the addition of isocyanates . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are crucial in cancer cell signaling pathways . By binding to these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme functions .
Comparison with Similar Compounds
Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct biological activities.
1,2,4-Triazoles: Similar to the compound but with variations in substituents, leading to different chemical and biological properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents and specific applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
sodium;3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2.Na/c9-8(10,11)7-13-12-5-4(6(15)16)2-1-3-14(5)7;/h1-3H,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAJHWKTNUNAFR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N3NaO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.